3-Hydroxy-1-methylpyrrolidin-2-one
Overview
Description
3-Hydroxy-1-methylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is of significant interest due to its versatile biological activities and its role as a building block in organic synthesis .
Mechanism of Action
Target of Action
3-Hydroxy-1-methylpyrrolidin-2-one, also known as 3-hydroxymethyl-2-pyrrolidone or HMP, is a pyrrolidine-2-one derivative used in various fields of research and industry.
Mode of Action
The introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement, generates a benzyl-protected piperidine intermediate .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidinones, the class of compounds to which it belongs, are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Cellular Effects
Related pyrrolidinone derivatives have been shown to possess diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Molecular Mechanism
It is known that pyrrolidinones can interact with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
It is known that pyrrolidinones can have significant biological activities, suggesting that they may have observable effects over time .
Dosage Effects in Animal Models
The effects of different dosages of 3-Hydroxy-1-methylpyrrolidin-2-one in animal models have not been reported. Related compounds have shown significant biological activities, suggesting that dosage could influence these effects .
Metabolic Pathways
Pyrrolidinones are known to be involved in various biological processes, suggesting that they may interact with several metabolic pathways .
Transport and Distribution
Related compounds are known to interact with various biomolecules, suggesting that they may be transported and distributed in a similar manner .
Subcellular Localization
Related compounds are known to interact with various biomolecules, suggesting that they may be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production of this compound typically involves the partial hydrogenation of N-methylsuccinimide or the reaction of acrylonitrile with methylamine followed by hydrolysis .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and carboxylic acids .
Scientific Research Applications
3-Hydroxy-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: It is being explored for its potential use in drug development due to its biological activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Pyrrolidin-2-one: Another five-membered lactam with similar biological activities.
N-Methyl-2-pyrrolidone: A widely used solvent with different applications in industry.
Uniqueness: 3-Hydroxy-1-methylpyrrolidin-2-one is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidinones .
Properties
IUPAC Name |
3-hydroxy-1-methylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-3-2-4(7)5(6)8/h4,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQJIJUMPYNVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437949 | |
Record name | 3-hydroxy-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132996-63-5 | |
Record name | 3-hydroxy-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-1-methylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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